molecular formula C17H19ClN2O4S B319876 2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide

2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide

Cat. No.: B319876
M. Wt: 382.9 g/mol
InChI Key: FGHRRWRJGPNMLW-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide is a synthetic organic compound with the molecular formula C17H18ClNO2. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(dimethylsulfamoyl)aniline under basic conditions to yield the final product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    4-chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with structural similarities.

    2-methylphenoxyacetic acid: A related compound with similar chemical properties.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylsulfamoyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties .

Properties

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C17H19ClN2O4S/c1-12-10-13(18)4-9-16(12)24-11-17(21)19-14-5-7-15(8-6-14)25(22,23)20(2)3/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

FGHRRWRJGPNMLW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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